molecular formula C20H14BrN3 B13132197 3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole

3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B13132197
M. Wt: 376.2 g/mol
InChI Key: AKKNVUMRGVWFGM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group and two phenyl groups attached to a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with diphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

3-(3-bromophenyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C20H14BrN3/c21-17-11-7-10-16(14-17)20-23-22-19(15-8-3-1-4-9-15)24(20)18-12-5-2-6-13-18/h1-14H

InChI Key

AKKNVUMRGVWFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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